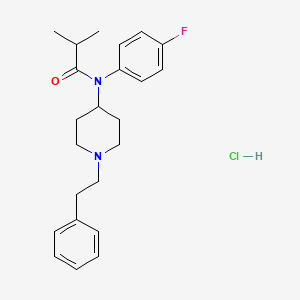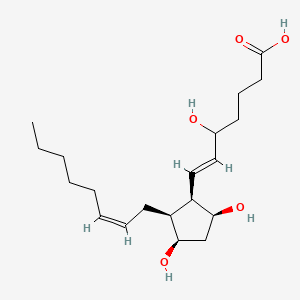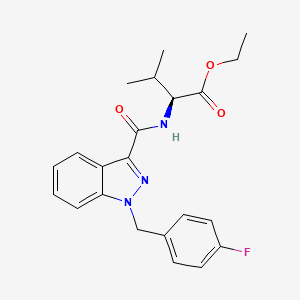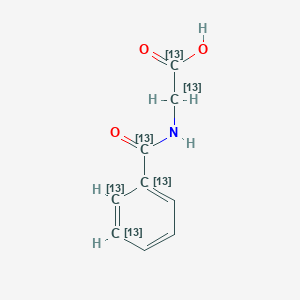
马尿酸-13C6
概述
描述
Hippuric Acid-13C6 is used in metabolism and excretion studies . It is also known as N-(Benzoyl-1,2,3,4,5,6-13C6)-glycine . It has been used in the study of the metabolism/excretion of an oral taxane analog BMS-275183 in rats and dogs .
Synthesis Analysis
Hippuric Acid-13C6 is synthesized and used as an analytical standard . It is also used in the study of the metabolism/excretion of an oral taxane analog BMS-275183 in rats and dogs . The synthesis of Hippuric Acid involves the reaction of glycine with benzoyl chloride .Molecular Structure Analysis
The empirical formula of Hippuric Acid-13C6 is 13C6C3H9NO3 . The molecular weight is 185.13 .Chemical Reactions Analysis
Hippuric Acid-13C6 is formed from the hepatic glycine conjugation of benzoic acid or from the gut bacterial metabolism of phenylalanine . It is used in the study of the metabolism/excretion of an oral taxane analog BMS-275183 in rats and dogs .Physical And Chemical Properties Analysis
Hippuric Acid-13C6 is a solid substance .科学研究应用
- Biological Context : Researchers use it to study the metabolism and excretion of an oral taxane analog called BMS-275183 in rats and dogs .
Metabolism and Excretion Studies
Stable Isotope Labeling
作用机制
Target of Action
Hippuric Acid-13C6 is primarily used in the study of the metabolism and excretion of an oral taxane analog BMS-275183 in rats and dogs . .
Mode of Action
Hippuric acid, the non-isotopic form of the compound, is known to be readily hydrolyzed by hot caustic alkalis to benzoic acid and glycine . Its ethyl ester reacts with hydrazine to form hippuryl hydrazine . .
Biochemical Pathways
Hippuric acid, the non-isotopic form of the compound, is a metabolite resulting from the hepatic glycine conjugation of benzoic acid or from the gut bacterial metabolism of phenylalanine . Benzoic acid is generally produced by gut microbial metabolic pathways after the ingestion of foods of vegetal origin rich in polyphenolic compounds . An alternative pathway involves the amino acid phenylalanine, which is converted into phenylpropionic acid by bacterial metabolism, absorbed into the circulation, and then subjected to acyl-Coenzyme-A (acyl-CoA) dehydrogenase oxidation in the liver to form hippuric acid .
Result of Action
It is known that subjects with physical frailty generally exhibit reduced plasma and urine levels of hippuric acid, despite the fact that hippuric acid excretion tends to increase with aging . Conversely, subjects with chronic kidney disease exhibit reduced hippuric acid clearance, with hippuric acid retention that may exert toxic effects on the circulation, brain, and kidneys .
Action Environment
The action of Hippuric Acid-13C6 can be influenced by various environmental factors. For instance, diet and gut microbiota can affect the levels of hippuric acid in the plasma and urine . Moreover, liver and kidney function can also influence the metabolism and clearance of hippuric acid . .
安全和危害
属性
IUPAC Name |
2-((1,5,6-13C3)cyclohexatrienecarbonylamino)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3/c11-8(12)6-10-9(13)7-4-2-1-3-5-7/h1-5H,6H2,(H,10,13)(H,11,12)/i2+1,4+1,6+1,7+1,8+1,9+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIAFMBKCNZACKA-QJBUZINDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C[13C](=[13CH][13CH]=C1)[13C](=O)N[13CH2][13C](=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Hippuric Acid-13C6 | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details




Synthesis routes and methods V
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,4-Dihydroxy-6-[(14R)-14-hydroxypentadecyl]benzoic acid](/img/structure/B3026386.png)


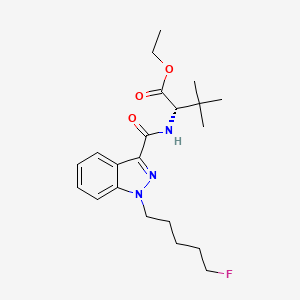
![N-[(E,2S,3R)-3-Hydroxy-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]-6-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]hexanamide](/img/structure/B3026393.png)
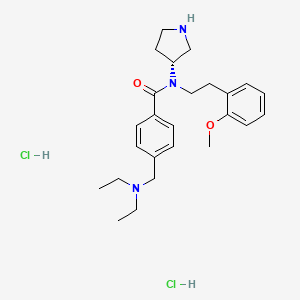
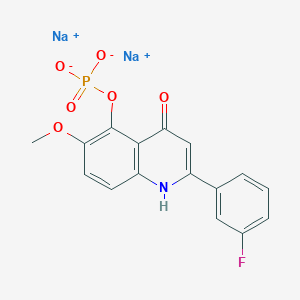
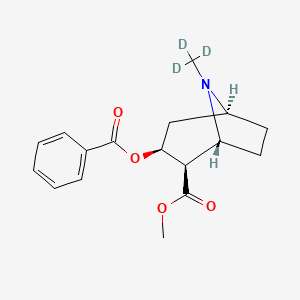
![(2S,3S,4S,5R)-3,4,5-Trihydroxy-6-[[5-hydroxy-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydrochromen-7-yl]oxy]oxane-2-carboxylic acid](/img/structure/B3026400.png)
